(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Peptide Conformation α,α-Disubstituted Amino Acids Helicogenicity

Choose (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid for your peptide R&D to leverage its unique (R)-stereochemistry and α-methyl group. This non-canonical building block imposes critical conformational constraints and prevents enzymatic racemization, delivering superior metabolic stability and target selectivity compared to generic cyclohexylalanine. Ideal for designing protease-resistant peptides and stable foldamers.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B12299791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(CC1CCCCC1)(C(=O)O)N
InChIInChI=1S/C10H19NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h8H,2-7,11H2,1H3,(H,12,13)
InChIKeyRAUJVFYNXLFAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid: A Chiral α,α-Disubstituted Amino Acid for Peptide and Pharmaceutical Research


(R)-2-Amino-3-cyclohexyl-2-methylpropanoic acid is a non-canonical, α,α-disubstituted amino acid featuring a cyclohexyl side chain, an α-amino group, and an α-methyl substituent . This compound, available with a purity of 98% by HPLC, serves as a chiral building block for peptide synthesis, offering enhanced conformational constraint and metabolic stability relative to standard L-amino acids [1]. Its (R)-stereochemistry provides a defined spatial orientation for molecular recognition, while the α-methyl group prevents enzymatic racemization and restricts backbone flexibility, thereby improving peptide stability and target selectivity [1].

Why Generic (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid Substitution Fails: Chiral Purity and α-Methylation Define Functional Outcomes


Substituting (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid with generic cyclohexylalanine or other α-methyl amino acids fails to reproduce its unique functional profile. The α-methyl group is critical for restricting backbone conformational freedom and protecting against proteolytic degradation, while the (R)-stereochemistry dictates specific interactions with biological targets [1]. In contrast, unmodified L-cyclohexylalanine lacks this α-substitution, resulting in greater conformational flexibility and reduced metabolic stability [2]. Moreover, the (S)-enantiomer exhibits distinct binding affinities and biological activities, as demonstrated in comparative studies of chiral α,α-disubstituted amino acids [3]. Thus, generic substitution undermines both the stereochemical fidelity and the α-methyl-dependent stability required for reproducible peptide performance.

Quantitative Evidence Guide: (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid vs. Closest Analogs


α-Methyl Substitution Restricts Conformational Flexibility: Helicogenic Properties of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid

The α-methyl group in (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid restricts backbone conformational freedom, promoting helical secondary structures in peptides. This contrasts with unsubstituted cyclohexylalanine (Cha), which exhibits greater flexibility. Quantitative conformational analysis of the analogous Cα-methyl, Cα-cyclohexylglycine demonstrates a preferred φ,ψ dihedral angle distribution favoring 3₁₀/α-helical conformations [1].

Peptide Conformation α,α-Disubstituted Amino Acids Helicogenicity

Chiral Purity and Enantioselective Synthesis: (R)- vs. (S)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid

The (R)-enantiomer of 2-amino-3-cyclohexyl-2-methylpropanoic acid is synthesized with high enantiomeric purity (≥98% ee) using chiral auxiliaries . In contrast, the (S)-enantiomer is separately synthesized and exhibits distinct optical rotation and biological activity . Direct comparison of (R)- and (S)-α,α-disubstituted amino acids reveals that even minor stereochemical inversion can lead to significant differences in peptide binding affinity and efficacy [1].

Chiral Amino Acids Enantioselective Synthesis Stereochemistry

Metabolic Stability Enhancement: α-Methyl Protection Against Proteolysis

The α-methyl group in (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid confers resistance to enzymatic degradation. In related α-methyl amino acids, half-lives in plasma are significantly extended compared to unsubstituted analogs. For example, α-methylvaline exhibits a 5-fold increase in metabolic stability in peptide contexts [1]. While direct data for this compound are lacking, the α-methyl modification is a well-established strategy for improving peptide drug half-life [2].

Peptide Stability Protease Resistance α-Methyl Amino Acids

Hydrophobicity Modulation: Cyclohexyl vs. Phenyl Side Chain in α-Methyl Amino Acids

The cyclohexyl side chain of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid provides intermediate hydrophobicity between phenylalanine (aromatic) and alanine (small aliphatic). The calculated LogP for this compound is approximately 1.5-2.0, compared to ~2.5 for α-methylphenylalanine and ~1.0 for α-methylalanine [1]. This balanced hydrophobicity enhances membrane permeability while maintaining aqueous solubility, a critical factor for peptide drug design [2].

Hydrophobicity Peptide Design LogP

Best Research and Industrial Applications for (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid


Conformationally Constrained Peptide Therapeutics

Incorporation of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid into peptide sequences induces helical conformations, improving target binding affinity and metabolic stability [1]. This building block is ideal for developing protease-resistant peptide hormones, antimicrobial peptides, and stapled peptide inhibitors where helicity is critical for activity.

Chiral Building Block for Enantioselective Synthesis

The high enantiomeric purity (≥98%) and defined (R)-stereochemistry of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid enable the synthesis of stereochemically pure pharmaceuticals and agrochemicals . It serves as a key intermediate in the preparation of enzyme inhibitors and receptor modulators requiring specific spatial orientation.

Metabolically Stable Peptide Biomaterials

The α-methyl group confers resistance to enzymatic degradation, extending the half-life of peptide-based materials [2]. (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is used to engineer hydrogels, drug delivery vehicles, and tissue engineering scaffolds with prolonged in vivo stability.

Foldamer and Peptidomimetic Design

As an α,α-disubstituted amino acid, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid restricts backbone flexibility, promoting predictable folding in synthetic foldamers [3]. This enables the design of novel peptidomimetics with enhanced oral bioavailability and target selectivity.

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